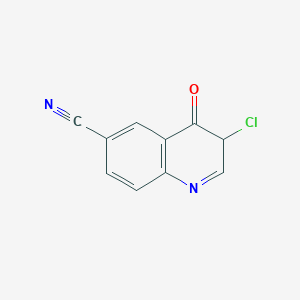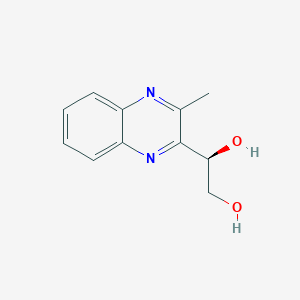
(1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol is a chiral compound featuring a quinoxaline ring substituted with a methyl group at the 3-position and an ethane-1,2-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethane-1,2-diol Moiety: The ethane-1,2-diol moiety can be introduced through a nucleophilic addition reaction involving an appropriate epoxide and a nucleophile.
Industrial Production Methods
Industrial production methods for ®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the condensation and alkylation steps, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The ethane-1,2-diol moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of quinoxaline derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of ®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound without the methyl and ethane-1,2-diol substituents.
3-Methylquinoxaline: Lacks the ethane-1,2-diol moiety.
1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol: The racemic mixture of the compound.
Uniqueness
®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This specificity can lead to distinct pharmacological profiles compared to its racemic or achiral counterparts.
特性
CAS番号 |
630109-00-1 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
(1R)-1-(3-methylquinoxalin-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(10(15)6-14)13-9-5-3-2-4-8(9)12-7/h2-5,10,14-15H,6H2,1H3/t10-/m0/s1 |
InChIキー |
QBUKUSLUHOGZCT-JTQLQIEISA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2N=C1[C@H](CO)O |
正規SMILES |
CC1=NC2=CC=CC=C2N=C1C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


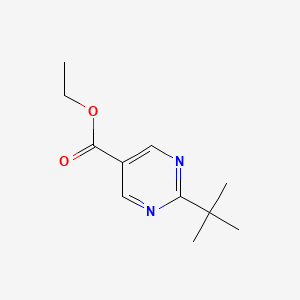
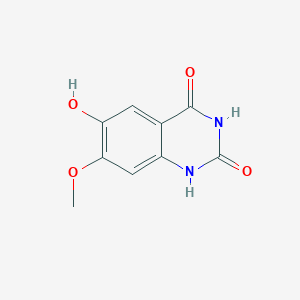
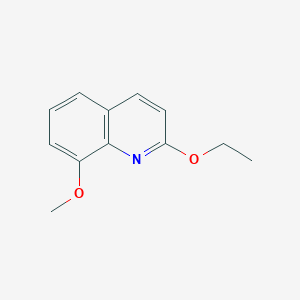
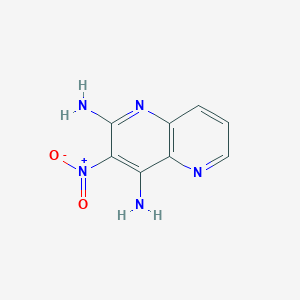
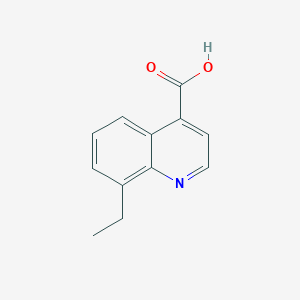
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)




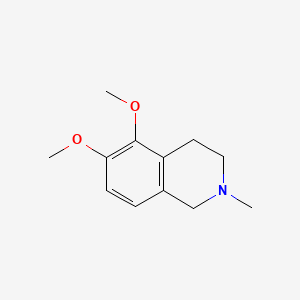
![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)
